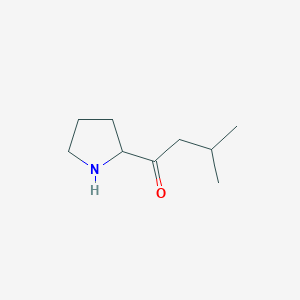
3-Methyl-1-(pyrrolidin-2-YL)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(pyrrolidin-2-YL)butan-1-one: is an organic compound that belongs to the class of valine derivatives It is characterized by the presence of a pyrrolidine ring attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to ensure consistent quality and efficiency. Industrial production may also involve additional purification steps to remove any impurities and ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Methyl-1-(pyrrolidin-2-YL)butan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one
- 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
- 4F-3-methyl-α-PVP
Comparison: Compared to these similar compounds, 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one is unique due to its specific structural arrangement and the presence of the pyrrolidine ring.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
3-methyl-1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)6-9(11)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
DHPLXRMBKDWSAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




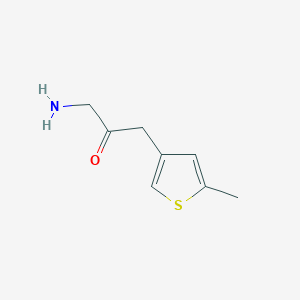

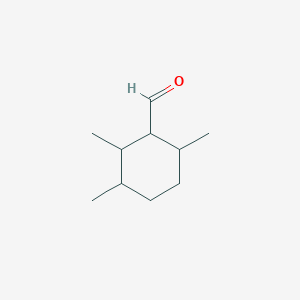

![4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13164252.png)
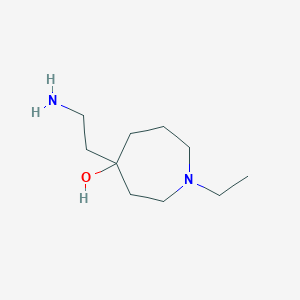

![[1-(3-Methoxypropyl)cyclobutyl]methanol](/img/structure/B13164267.png)

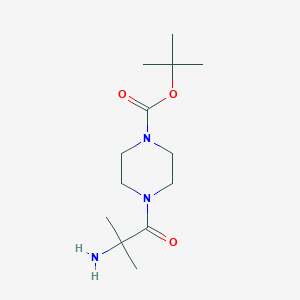
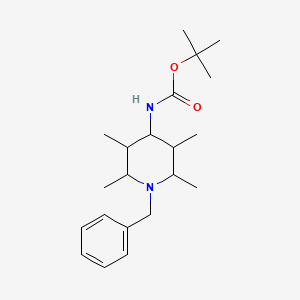
![[4-(1,3-Thiazol-2-yl)phenyl]thiourea](/img/structure/B13164283.png)
